molecular formula C17H29Cl2FN2 B1486063 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride CAS No. 2205384-41-2

1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride

Cat. No. B1486063
CAS RN: 2205384-41-2
M. Wt: 351.3 g/mol
InChI Key: LQWZJFORNCOWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride (1FPP-DHC) is an organic compound that is used in scientific research and in laboratory experiments. It is a derivative of piperazine and is composed of a benzene ring with a fluorine atom attached to the fourth carbon, two isopropyl groups, and a propyl group. The compound is soluble in water, alcohols, and polar organic solvents. It is used in a variety of research applications, including as a ligand in affinity chromatography, as a substrate in enzyme assays, and in drug development.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride is used in a variety of scientific research applications. It is used as a ligand in affinity chromatography, which is a technique used to separate proteins and other biomolecules based on their affinity for a ligand. It is also used as a substrate in enzyme assays to measure the activity of enzymes. In addition, 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride can be used in drug development as an inhibitor of certain enzymes.

Mechanism of Action

1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride acts as an inhibitor of certain enzymes. It binds to the active site of the enzyme, blocking the enzyme from catalyzing its reaction. In addition, 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride can bind to the allosteric site of the enzyme, which can alter the structure of the enzyme and affect its activity.
Biochemical and Physiological Effects
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride has no known biochemical or physiological effects in humans. It is used solely for research purposes and has no known medical applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride in laboratory experiments is its high solubility in a variety of solvents. This makes it easy to use in a variety of applications. The main limitation of using 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride is its low stability in acidic or basic conditions.

Future Directions

1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride has potential applications in drug development as an inhibitor of certain enzymes. Additionally, it could be used in the development of new affinity chromatography techniques for the separation of proteins and other biomolecules. Furthermore, 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride could be used in the development of new enzyme assays to measure the activity of enzymes. Finally, 1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride could be used in the development of new techniques for the study of protein-ligand interactions.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-propan-2-yl-5-propylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2.2ClH/c1-4-5-16-12-20(17(10-19-16)13(2)3)11-14-6-8-15(18)9-7-14;;/h6-9,13,16-17,19H,4-5,10-12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWZJFORNCOWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(C(CN1)C(C)C)CC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride
Reactant of Route 3
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride
Reactant of Route 4
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride
Reactant of Route 5
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride
Reactant of Route 6
1-(4-Fluorobenzyl)-2-isopropyl-5-propylpiperazine dihydrochloride

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